1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, the conformational preference of a related compound was determined by conformational analysis .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For instance, the reaction of alkyl halides with azides has been used to form cyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the mass spectra of some related compounds were recorded on a Shimadzu GC-MS QP1000 EX instrument .
Scientific Research Applications
Heterocyclic Compound Synthesis
Utility and Synthesis Routes : Research has demonstrated the utility of similar compounds in the synthesis of various heterocycles like thiophene, oxazole, triazole, and pyridine, underscoring their significance in medicinal chemistry. These compounds serve as critical intermediates for developing systems with potential biological and medicinal applications (Salem et al., 2021).
Regioselectivity in Cyclization Reactions : Studies have also explored the regioselectivity of cyclization reactions involving related azepin-yl compounds, which is crucial for confirming the structure of synthesized compounds and for the discovery of potential drugs (Perekhoda et al., 2017).
Chemical and Biological Activity
Diverse Biological Activities : Some derivatives of related structures have been synthesized and shown to possess significant immunosuppressive and immunostimulatory activities, in addition to cytotoxicity against various cancer cell lines, highlighting their potential in developing new therapeutic agents (Abdel‐Aziz et al., 2011).
Antioxidant and Anticancer Activity : Novel derivatives have also been evaluated for their antioxidant and anticancer activities, presenting a promising avenue for the synthesis of biologically active compounds with potential therapeutic applications (Tumosienė et al., 2020).
Advanced Synthesis Techniques
Tandem Functionalization for Diverse Heterocycles : An efficient approach has been developed for the synthesis of annulated heterocycles, which may lead to novel biologically active compounds or drug lead molecules, using related ethanone structures (Hussain et al., 2014).
Mechanism of Action
While the exact mechanism of action of “1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone” is not known, similar compounds have shown various biological activities. For example, one study revealed that a related compound displayed its positive inotropic effect may be related to the PDE-cAMP-PKA signaling pathway .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-15-6-8-16(9-7-15)20-22-21-17-10-11-18(23-25(17)20)27-14-19(26)24-12-4-2-3-5-13-24/h6-11H,2-5,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQOZXUBBPSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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